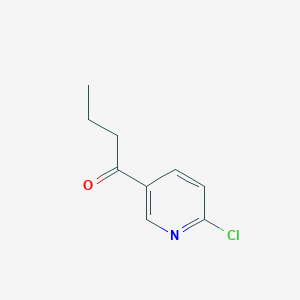

1-(6-Chloropyridin-3-yl)butan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(6-chloropyridin-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJXAYDVESWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670222 | |

| Record name | 1-(6-Chloropyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918503-72-7 | |

| Record name | 1-(6-Chloropyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 6 Chloropyridin 3 Yl Butan 1 One

Strategic Approaches to Pyridine (B92270) Ring Construction Relevant to 1-(6-Chloropyridin-3-yl)butan-1-one

The assembly of the pyridine ring itself is a critical aspect of synthesizing complex pyridine derivatives. General strategies often involve condensation reactions or cycloadditions, which build the heterocyclic core from simpler acyclic or carbocyclic starting materials. baranlab.org

A classical and widely employed method for pyridine synthesis involves the condensation of carbonyl compounds with a source of ammonia (B1221849). acsgcipr.orgyoutube.com This approach typically involves the reaction of α,β-unsaturated aldehydes and ketones with ammonia, which first form intermediate enamines that subsequently undergo cyclization and oxidation to yield the aromatic pyridine ring. youtube.com A well-known variation is the Hantzsch pyridine synthesis, which combines an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to produce a dihydropyridine (B1217469), which is then oxidized. youtube.com

While powerful, these methods often require harsh conditions, such as high temperatures and pressures, particularly in industrial-scale productions. acsgcipr.org To circumvent the final oxidation step, which may employ heavy metals or other non-atom-economical reagents, modifications using hydroxylamine (B1172632) instead of ammonia have been developed. baranlab.orgyoutube.com This variation allows for the direct formation of the pyridine ring without the need for a separate oxidation step.

| Condensation Approach | Reactants | Key Features | Reference |

| General Condensation | α,β-Unsaturated carbonyls, Ammonia | Often requires oxidation of an intermediate | youtube.com |

| Hantzsch Synthesis | Aldehyde, 1,3-Dicarbonyl, Ammonia | Forms a dihydropyridine intermediate | youtube.com |

| Hydroxylamine Modification | 1,5-Dicarbonyl, Hydroxylamine | Avoids a separate oxidation step | baranlab.orgyoutube.com |

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of six-membered rings, including pyridines. rsc.org The hetero-Diels-Alder reaction, in particular, has emerged as a favored method for constructing the pyridine nucleus. baranlab.org This reaction typically involves the [4+2] cycloaddition of a 1-azadiene with an alkyne or an alkene equivalent. rsc.org

A significant advancement in this area is the use of inverse-electron-demand Diels-Alder reactions. acsgcipr.org In this variation, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine. acsgcipr.orgwikipedia.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction to extrude a small, stable molecule (e.g., nitrogen gas), leading to the formation of the pyridine ring. wikipedia.org This strategy has proven particularly effective for accessing pyridines that are difficult to synthesize via other routes. wikipedia.org

Despite the elegance of the Diels-Alder approach, direct cycloadditions with pyridine itself are challenging due to the aromatic stability of the heterocycle. acs.org To overcome this, researchers have developed methods that involve coordinating a metal, such as tungsten, to a double bond of the pyridine ring. This coordination disrupts the aromaticity, rendering the pyridine susceptible to cycloaddition reactions. acs.org

| Cycloaddition Type | Key Reactants | Mechanism Highlights | Reference |

| Hetero-Diels-Alder | 1-Azadiene, Alkyne/Alkene | [4+2] cycloaddition to form the ring | rsc.org |

| Inverse-Electron-Demand | 1,2,4-Triazine, Enamine | Initial cycloaddition followed by retro-Diels-Alder | acsgcipr.orgwikipedia.org |

| Metal-Mediated | Pyridine, Metal Complex, Alkene | Metal coordination disrupts aromaticity to enable reaction | acs.org |

Targeted Synthesis of this compound and its Precursors

More direct synthetic routes to this compound involve the functionalization of pre-existing 6-chloropyridine derivatives. These methods focus on introducing the butan-1-one side chain at the 3-position of the pyridine ring.

A plausible synthetic route to the target compound involves the reaction of 6-chloronicotinylaldehyde with a suitable propyl organometallic reagent, such as propylmagnesium bromide or propyllithium. This would proceed through a nucleophilic addition to the aldehyde carbonyl group, forming the secondary alcohol, 1-(6-chloropyridin-3-yl)butan-1-ol. Subsequent oxidation of this alcohol would then yield the desired ketone, this compound. Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could be employed for this transformation.

As mentioned in the preceding section, the oxidation of the secondary alcohol, 1-(6-chloropyridin-3-yl)butan-1-ol, is a direct method to obtain this compound. This precursor alcohol can be synthesized via the Grignard reaction between 6-chloronicotinylaldehyde and a propylmagnesium halide. The choice of oxidant is crucial to ensure the selective conversion of the alcohol to the ketone without affecting the sensitive chloropyridine ring.

A highly effective and direct method for the synthesis of this compound is the reaction of an activated carboxylic acid derivative, such as 6-chloronicotinoyl chloride, with a propyl Grignard reagent. ontosight.aisigmaaldrich.comamericanelements.com Grignard reagents are organomagnesium halides that are powerful nucleophiles and are widely used for the formation of carbon-carbon bonds. sigmaaldrich.com

The reaction involves the nucleophilic acyl substitution of the chloride on the acyl chloride by the propyl group from propylmagnesium chloride. ontosight.ai To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, the reaction is typically carried out at low temperatures. orgsyn.org The use of propylmagnesium chloride, as opposed to the bromide or iodide, can sometimes be advantageous in minimizing halogen exchange reactions. orgsyn.org This method offers a convergent and often high-yielding route to the desired ketone.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 6-Chloronicotinoyl Chloride | 1-Propylmagnesium Chloride | Nucleophilic Acyl Substitution | This compound |

Exploring Novel Synthetic Pathways for Halogenated Pyridyl Ketones

The development of novel synthetic routes is paramount for accessing complex halogenated pyridyl ketones with high purity and yield.

One-pot multicomponent reactions represent an efficient strategy for the synthesis of substituted pyridines, minimizing waste and simplifying procedures. rsc.orgcore.ac.uk These reactions allow for the formation of multiple new bonds in a single operation, often with high chemo- and regioselectivity. rsc.org For instance, a facile one-pot synthesis of substituted pyridines can be achieved through a multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) under mild conditions. rsc.org Another approach involves the nickel-catalyzed dehydrogenation of alkyl ketones and conjugate addition of an enamine, followed by condensation with an ammonium (B1175870) salt to yield the corresponding pyridine. oup.comoup.com

A modified Bohlmann-Rahtz reaction provides another avenue for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, yielding polysubstituted pyridines with total control of regiochemistry. core.ac.uk Furthermore, a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols offers a metal-free and environmentally benign method for producing highly decorated pyridine derivatives. organic-chemistry.org

Table 1: Examples of One-Pot Syntheses of Substituted Pyridines

| Starting Materials | Catalyst/Base | Conditions | Product Type | Yield (%) | Reference |

| 1,3-Dicarbonyl compounds, aromatic aldehydes, malononitrile, alcohol | NaOH | Mild conditions | Functionalized pyridines | Good | rsc.org |

| Alkyl ketones, Stork enamines, ammonia | Nickel catalyst | 80-100°C | Substituted pyridines | Up to 77% | oup.comoup.com |

| 1,3-Dicarbonyl compound, ammonia, alkynone | None (Bohlmann-Rahtz) | Varies | Polysubstituted pyridines | Good | core.ac.uk |

| Ynals, isocyanates, amines/alcohols | DIPEA | THF solvent | 6-Amino-5-arylpicolinates | Up to 89% | organic-chemistry.org |

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds in the synthesis of pyridyl ketones. nih.govacs.org Palladium, nickel, and iron are common catalysts that facilitate the coupling of organometallic reagents with organic electrophiles. nih.govustc.edu.cn The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. acs.org The Fukuyama coupling, for example, utilizes a palladium catalyst to convert thioesters to ketones by reacting them with organozinc reagents. nih.gov Similarly, the Negishi coupling employs palladium or nickel catalysts to react organozinc compounds with organohalides. chemie-brunschwig.ch

Recent advances have focused on expanding the scope of these reactions, including the use of less reactive electrophiles and the development of more robust catalyst systems. ustc.edu.cn

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govyoutube.comlibretexts.org This reaction is particularly valuable for synthesizing aryl ketones, including pyridyl ketones, due to its tolerance of a wide range of functional groups and generally high yields. nih.govmdpi.com The synthesis of biaryl compounds is a key application of this methodology. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.comlibretexts.org Acyl chlorides can also be used as electrophiles in Suzuki couplings to produce aryl ketones. mdpi.com

Table 2: Key Features of Suzuki-Miyaura Coupling in Ketone Synthesis

| Feature | Description | Reference |

| Catalyst | Typically a Palladium(0) complex. | nih.govyoutube.com |

| Reactants | Organoboron compound and an organic halide/triflate or acyl chloride. | libretexts.orgmdpi.com |

| Base | Required for the transmetalation step. | youtube.com |

| Products | Biaryls, styrenes, conjugated alkenes, and ketones. | libretexts.orgmdpi.com |

| Advantages | High functional group tolerance, use of less toxic boron reagents. | chemie-brunschwig.chnih.gov |

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of substituted pyridines. The direct, position-selective functionalization of the pyridine ring can be difficult to control, often leading to mixtures of isomers. chemrxiv.org One strategy to address this is the use of blocking groups. For example, a maleate-derived blocking group can enable Minisci-type decarboxylative alkylation specifically at the C-4 position of pyridine. chemrxiv.org

For halogenated pyridines, the regioselective introduction of a halogen atom is crucial. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to 2-halo-substituted pyridines. nih.gov In the context of polyfunctionalized systems, the chemo- and regiocontrol in condensation reactions of 1,2,4-triketone analogs with hydrazines can be switched by altering reaction conditions and the nature of substituents, leading to the selective formation of pyrazoles or pyridazinones. mdpi.com

Green chemistry principles are increasingly being applied to the synthesis of pyridyl ketones to reduce environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include the use of microwave irradiation, which can significantly shorten reaction times and increase yields compared to conventional heating. nih.govacs.org One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification processes. rasayanjournal.co.inacs.org

The use of environmentally benign solvents, or even solvent-free conditions, is another important aspect of green synthesis. rasayanjournal.co.in For example, ball milling, a mechanical method, can be used to create an amorphous mixture of reactants, increasing the surface area for reaction without the need for a solvent. rasayanjournal.co.in Biocatalysis, using enzymes or whole-cell systems, offers a sustainable alternative to traditional chemical methods. rsc.org For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine can be achieved using enzyme catalysis in an aqueous solution at ambient temperature and pressure, avoiding the harsh oxidizing and reducing agents required in the chemical synthesis. rsc.org

Table 3: Comparison of Conventional vs. Green Synthesis of Pyridine Derivatives

| Method | Conditions | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Refluxing in ethanol | 6-9 hours | 71-88% | acs.org |

| Microwave Irradiation | Ethanol | 2-7 minutes | 82-94% | nih.govacs.org |

| Biocatalysis (XMO) | Aqueous solution, ambient temp. | Not specified | Not specified | rsc.org |

| Conventional Chemical | Strong oxidizing/reducing agents | Multistep | 64% | rsc.org |

Reaction Mechanisms and Reactivity Studies of 1 6 Chloropyridin 3 Yl Butan 1 One

Mechanistic Investigations of Key Transformations

The reactivity of 1-(6-chloropyridin-3-yl)butan-1-one is a composite of the distinct chemical properties of its ketone and chloropyridine moieties. Mechanistic studies, often inferred from the behavior of analogous compounds, focus on the interactions at the carbonyl carbon, the pyridine (B92270) nitrogen, and the influence of the chlorine substituent on the aromatic ring.

The carbonyl group (C=O) is the primary site for nucleophilic addition reactions. masterorganicchemistry.comyoutube.com Due to the higher electronegativity of oxygen compared to carbon, the carbonyl carbon is electron-deficient (electrophilic) and thus susceptible to attack by electron-rich species (nucleophiles). youtube.com The presence of the electron-withdrawing 6-chloropyridin-3-yl ring further enhances the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles compared to ketones attached to electron-donating groups. masterorganicchemistry.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comkhanacademy.org This intermediate is then typically protonated during an aqueous workup to yield the final alcohol product. youtube.com This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com

Key nucleophilic addition reactions applicable to this compound include:

Reduction by Hydride Reagents: Reagents like sodium borohydride (NaBH₄) provide a source of hydride ions (H⁻) that attack the carbonyl carbon to form a secondary alcohol, 1-(6-chloropyridin-3-yl)butan-1-ol. masterorganicchemistry.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as carbon nucleophiles, attacking the carbonyl group to form tertiary alcohols after protonation. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from HCN or NaCN, results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

Electrophilic additions to the carbonyl group itself are not typical, as the carbonyl oxygen's lone pairs make it a Lewis basic site. However, the reaction is often catalyzed by acids, which protonate the carbonyl oxygen. This protonation increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and activating it for attack by even weak nucleophiles.

| Reagent Type | Specific Example | Nucleophile | Intermediate | Final Product Type |

|---|---|---|---|---|

| Hydride Reductant | Sodium Borohydride (NaBH₄) | H⁻ | Alkoxide | Secondary Alcohol |

| Organometallic | Ethylmagnesium Bromide (CH₃CH₂MgBr) | CH₃CH₂⁻ | Alkoxide | Tertiary Alcohol |

| Cyanide Source | Sodium Cyanide (NaCN) / H⁺ | ⁻CN | Cyano-alkoxide | Cyanohydrin |

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. uoanbar.edu.iq This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.org Its reactivity is a key feature of the molecule.

Basicity and Salt Formation: The nitrogen atom can be readily protonated by acids to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the ring, making it even more electron-deficient and deactivating it towards electrophilic aromatic substitution. uoanbar.edu.iq

Alkylation and Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., ethyl iodide) in an Sₙ2 reaction to form a quaternary pyridinium salt. wikipedia.orgresearchgate.net This introduces a permanent positive charge on the nitrogen atom.

N-Oxidation: The nitrogen can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. wikipedia.org This transformation is significant because it can alter the substitution pattern of the ring. The N-oxide functionality can activate the C2 and C4 positions for both nucleophilic and electrophilic attack. wikipedia.orggcwgandhinagar.com

The presence of the chloro and butanoyl substituents, both of which are electron-withdrawing, reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

The chlorine atom at the 6-position (para to the butanoyl group) exerts a strong influence on the reactivity of the pyridine ring. Due to its electronegativity, chlorine has a powerful electron-withdrawing inductive effect. uoanbar.edu.iq This effect, combined with the inherent electron deficiency of the pyridine ring caused by the ring nitrogen, has several consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring is already unreactive towards EAS. uoanbar.edu.iq The chlorine atom further deactivates the ring, making reactions like nitration or Friedel-Crafts acylation extremely difficult. uoanbar.edu.iqgcwgandhinagar.com

Activation towards Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of both the ring nitrogen and the chlorine atom makes the carbon atoms at positions 2, 4, and 6 highly electrophilic. uoanbar.edu.iqstackexchange.com The chlorine atom at C6 can act as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction. youtube.com Strong nucleophiles, such as amines or alkoxides, can displace the chloride ion. The attack is favored at the C2 and C6 (ortho and para) positions relative to the ring nitrogen because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it. stackexchange.compearson.com This provides a key pathway for further derivatization of the pyridine ring.

Derivatization Strategies and Reaction Pathways

Derivatization of this compound can be achieved by targeting its functional groups through oxidation and reduction reactions. These transformations can modify the ketone, the alkyl side chain, or the pyridine ring itself.

Oxidation reactions can be directed at the ketone or the pyridine nitrogen.

Baeyer-Villiger Oxidation: This reaction specifically converts ketones into esters using peroxyacids like m-CPBA or peroxyacetic acid. wikipedia.org The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. nih.gov The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org For this compound, the two migrating candidates are the 6-chloropyridin-3-yl group and the propyl group. Based on the established migratory aptitude order (tertiary alkyl > secondary alkyl > phenyl > primary alkyl), the pyridyl group (an aryl group) is expected to migrate in preference to the propyl group (a primary alkyl group). organic-chemistry.orgchem-station.com This would yield 6-chloropyridin-3-yl butanoate.

| Group | Relative Migratory Aptitude |

|---|---|

| Tertiary Alkyl | Highest |

| Secondary Alkyl / Phenyl / Aryl | High |

| Primary Alkyl | Moderate |

| Methyl | Lowest |

N-Oxidation: As mentioned in section 3.1.2, the pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. researchgate.net

Reduction reactions primarily target the ketone functional group, but under more forcing conditions, the pyridine ring can also be reduced.

Reduction of the Ketone: The carbonyl group is readily reduced to a secondary alcohol by various hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting other functional groups like the chloropyridine ring. masterorganicchemistry.comyoutube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also achieve this transformation. The product of this reaction is 1-(6-chloropyridin-3-yl)butan-1-ol.

Catalytic Hydrogenation: This method can be used to reduce different parts of the molecule depending on the catalyst and reaction conditions.

Ketone Reduction: Under certain conditions, catalytic hydrogenation can reduce the ketone to an alcohol.

Dehalogenation: Catalysts like Palladium on carbon (Pd/C) in the presence of a base can cause catalytic hydrogenolysis, removing the chlorine atom from the pyridine ring.

Ring Reduction: Under more vigorous conditions (high pressure and temperature) with catalysts such as rhodium or platinum, the aromatic pyridine ring itself can be reduced to a piperidine ring. uoanbar.edu.iq

| Reagent | Functional Group Targeted | Product | Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Mild (e.g., methanol solvent) |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol | Anhydrous ether, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd/C) | Ketone, C-Cl bond | Alcohol, Dehalogenated product | Variable; often involves base for dehalogenation |

| Catalytic Hydrogenation (H₂/PtO₂) | Ketone, Pyridine Ring | Alcohol, Piperidine derivative | Harsh (high pressure/temperature) |

Substitution Reactions

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the chlorine atom at the 6-position is activated towards displacement by nucleophiles. This is because the nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms at the ortho and para positions (relative to the nitrogen) electron-deficient and thus prone to nucleophilic attack. The reaction typically proceeds through a concerted SNAr mechanism or a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. The presence of the butanoyl group at the 3-position can further influence the regioselectivity of these reactions.

Recent studies have explored directed nucleophilic aromatic substitution reactions, where ortho-iodobenzamides react with amines in the presence of pyridine, showcasing the role of directing groups in achieving high regioselectivity. rsc.org While not directly on the target molecule, these findings suggest that the butanoyl group could play a role in directing incoming nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Amine | ortho-Aminobenzamide | Pyridine, Room Temperature | rsc.org |

| Various | Substituted Pyridines | Not specified | masterorganicchemistry.com |

This table is illustrative and based on analogous reactions.

Formation of Amine Derivatives

A key reaction of this compound is the formation of amine derivatives through the displacement of the chlorine atom by various amines. This nucleophilic substitution reaction is a common strategy for synthesizing a wide range of biologically active molecules. The reaction of 1-(6-chloropyridin-3-yl)ethan-1-amine with other reagents further highlights the utility of the amine functionality in this class of compounds. nih.govachemblock.com

The synthesis of amine derivatives can be achieved by reacting the chloropyridine with an excess of the desired amine, often in the presence of a base to neutralize the HCl formed during the reaction. mnstate.edumnstate.edulibretexts.orglibretexts.orguoanbar.edu.iq The butanoyl group can also be a site for derivatization, for example, through reductive amination of the ketone, although the primary focus is often on the substitution at the pyridine ring.

Table 2: Synthesis of Amine Derivatives from Chloropyridines

| Amine | Product | Reaction Type | Reference |

| Primary/Secondary Amines | N-Alkyl/N,N-Dialkyl-pyridin-2-amine | Nucleophilic Aromatic Substitution | libretexts.org |

| Ammonia (B1221849) | Primary Pyridinamine | Nucleophilic Aromatic Substitution | libretexts.org |

This table is illustrative and based on analogous reactions.

Ring Transformations and Cyclizations

The pyridinyl ketone moiety in this compound provides a versatile handle for various ring transformation and cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Intramolecular cyclization can occur when a suitable functional group is present in the butanoyl side chain or is introduced through a prior reaction. For instance, Brønsted acid-catalyzed intramolecular benzylic cyclizations of alkylpyridines with tethered aldehyde or ketone electrophiles have been reported to form fused ring systems. rsc.org Photocyclization of pyridyl ketones is another method to induce ring formation. acs.org

Furthermore, the pyridine ring itself can undergo transformation. Pyrimidine to pyridine ring transformations have been documented, proceeding through an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). clockss.org The Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is a classic example of constructing a new pyridine ring. wikipedia.org Three-component ring transformations involving pyridones, ketones, and a nitrogen source also offer a pathway to novel pyridine derivatives. encyclopedia.pub

Table 3: Examples of Ring Transformation and Cyclization Reactions of Pyridinyl Derivatives

| Reaction Type | Starting Material | Product | Key Reagents/Conditions | Reference |

| Intramolecular Aldol-like Condensation | 2- and 4-Alkylpyridines with tethered electrophiles | Fused Pyridine Derivatives | Brønsted Acid Catalyst | rsc.org |

| Pyrimidine to Pyridine Transformation | 1,3-Dimethyluracil | Pyridine System | 1,3-Ambident Nucleophiles | clockss.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium Methyl Ketone Salt | Highly Functionalized Pyridine | α,β-Unsaturated Carbonyl Compound | wikipedia.org |

| Three-Component Ring Transformation | Pyridone, Ketone, Ammonia | Nitropyridine | Heat | encyclopedia.pub |

This table is illustrative and based on analogous reactions.

Computational and Theoretical Chemistry of 1 6 Chloropyridin 3 Yl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and energetics of molecules. For 1-(6-chloropyridin-3-yl)butan-1-one, these methods can elucidate its reactivity patterns and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules. While specific DFT studies on this compound are not extensively available in public literature, the principles of DFT can be applied to understand its chemical behavior. DFT calculations would typically be employed to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule.

Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can pinpoint the most probable sites for nucleophilic and electrophilic attack. For this compound, the pyridine (B92270) ring, with its electron-withdrawing chlorine atom and nitrogen atom, alongside the carbonyl group, presents multiple sites for potential reactions. DFT can help in predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. Theoretical investigations on related pyridine derivatives have demonstrated the utility of DFT in elucidating reaction mechanisms and selectivity. nih.govrsc.org

An illustrative table of calculated reactivity indices for a hypothetical pyridinyl ketone is presented below. Such data would be crucial for predicting chemical behavior.

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| Carbonyl Carbon | 0.25 | 0.05 |

| Pyridine Nitrogen | 0.08 | 0.15 |

| C2 of Pyridine Ring | 0.12 | 0.08 |

| C4 of Pyridine Ring | 0.10 | 0.12 |

| C5 of Pyridine Ring | 0.05 | 0.20 |

| Note: This data is illustrative and not based on actual calculations for this compound. |

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, MO analysis would reveal the distribution of these frontier orbitals. It is expected that the HOMO would have significant contributions from the pyridine ring and the non-bonding electrons of the carbonyl oxygen, while the LUMO would be predominantly localized on the carbonyl carbon and the pyridine ring, particularly the carbon atoms of the C=N and C=C bonds. This distribution governs the molecule's reactivity towards different reagents. DFT is a common method for calculating and visualizing these molecular orbitals. nih.gov

A hypothetical table of frontier orbital energies for a pyridinyl ketone is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Note: This data is illustrative and not based on actual calculations for this compound. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For this compound, rotations around the single bonds, particularly the bond between the carbonyl carbon and the pyridine ring, and the bonds within the butyl chain, will lead to various conformers with different energies.

A potential energy surface (PES) scan can be performed computationally by systematically changing the key dihedral angles to identify the most stable conformers. nih.gov The results of such an analysis would reveal the preferred three-dimensional structure of the molecule, which can influence its physical properties and how it interacts with other molecules. The relative energies of different conformers (e.g., staggered vs. eclipsed conformations in the butyl chain) determine their population at a given temperature. While specific conformational analysis data for this compound is not readily found, studies on similar acyclic and substituted aromatic compounds provide a framework for such an investigation. nih.govnih.gov

An example of a data table that could be generated from a conformational analysis is provided below, showing the relative energies of different hypothetical conformers.

| Conformer ID | Dihedral Angle (Py-C-C=O) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 3.5 (Eclipsed) |

| 2 | 30 | 1.8 |

| 3 | 60 | 0.5 |

| 4 | 90 | 0.0 (Global Minimum) |

| 5 | 120 | 0.8 |

| 6 | 180 | 2.5 (Eclipsed) |

| Note: This data is illustrative and not based on actual calculations for this compound. |

Prediction of Reaction Outcomes and Selectivity

Theoretical chemistry plays a crucial role in predicting the outcomes and selectivity of chemical reactions. By modeling the reaction pathways and calculating the activation energies of different possible transition states, it is possible to predict which products will be formed preferentially. nih.govnih.gov

For this compound, computational methods can be used to explore various potential reactions. For example, in a reduction of the carbonyl group, theoretical calculations could predict the stereoselectivity of the product alcohol. In electrophilic substitution reactions on the pyridine ring, computational models can predict the most likely position of substitution by comparing the energies of the intermediate carbocations (Wheland intermediates). Machine learning models combined with quantum mechanical descriptors are also emerging as powerful tools for predicting regioselectivity in a wide range of chemical reactions. mit.eduresearchgate.net

A hypothetical data table illustrating the prediction of regioselectivity for an electrophilic aromatic substitution on a substituted pyridine is shown below.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | 25.8 | No |

| C4 | 22.1 | Yes |

| C5 | 28.4 | No |

| Note: This data is illustrative and not based on actual calculations for this compound. |

Biological Activity and Molecular Mechanism Studies

Investigation of Bioactive Derivatives of 6-Chloropyridine

The 6-chloropyridine moiety is a key component in the synthesis of various bioactive molecules. mdpi.com Research has demonstrated that derivatives incorporating this scaffold exhibit a range of biological activities. For instance, compounds derived from 6-chloropyridine have been investigated for their potential as fungicides and insecticides, with some showing moderate to weak activity. researchgate.net

Derivatives of 6-chloropyridine have been synthesized and evaluated for a variety of biological targets. These include:

Antifungal agents: Certain triazolopyrimidin-7-imines with a 3-[(6-chloropyridin-3-yl)methyl] substituent have been synthesized and tested for their fungicidal properties. researchgate.netresearchgate.net

Insecticidal agents: The same class of compounds has also been assessed for insecticidal activity. researchgate.net

Enzyme inhibitors: The 6-chloropyridine scaffold is present in molecules designed to inhibit various enzymes. mdpi.com

Anticancer agents: Pyridine (B92270) derivatives, in general, are explored for their antiproliferative effects against cancer cell lines. nih.gov

The biological potential of these derivatives underscores the importance of the 6-chloropyridine unit as a building block in the design of new bioactive compounds.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyridine derivatives, these studies help in optimizing lead compounds to enhance their desired therapeutic effects. nih.gov

The biological efficacy of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and associated side chains. nih.govtmu.edu.tw

Key findings from SAR studies on related pyridine compounds include:

Enhancement of Activity: The presence of specific functional groups such as -OMe, -OH, -C=O, and -NH2 can enhance the antiproliferative activity of pyridine derivatives. nih.gov

Reduction of Activity: Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower biological activity. nih.gov

Chlorine as a Modulator: A chlorine atom acts as a modulator of biological activity. eurochlor.org Its effect is empirical and must be determined through biological testing. eurochlor.org In some instances, chlorination is crucial for the activity of a compound. eurochlor.org

The following table summarizes the general impact of different substituents on the biological activity of pyridine derivatives based on available research.

| Substituent Group | General Impact on Biological Activity | Reference |

| -OMe, -OH, -C=O, -NH2 | Can enhance antiproliferative activity | nih.gov |

| Halogen atoms (general) | Can decrease antiproliferative activity | nih.gov |

| Bulky groups | Can decrease antiproliferative activity | nih.gov |

| Chlorine atom (specific) | Modulates activity; can be crucial for efficacy | eurochlor.org |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.gov This information is then used to design new ligands with improved affinity and selectivity for a specific biological target. nih.govnih.gov

The process of pharmacophore modeling and ligand design typically involves:

Identifying a set of active molecules (ligands) for a particular biological target. nih.gov

Superimposing these molecules to determine the common structural features that are essential for their activity. researchgate.net

Creating a 3D model of the pharmacophore, which includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Using the pharmacophore model as a template to search virtual libraries of compounds or to design novel molecules that fit the model. nih.gov

This approach, often referred to as ligand-based drug design, is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov The concept of "scaffold hopping" can also be employed, where the core structure of a known active molecule is replaced with a different scaffold while retaining the key pharmacophoric features, potentially leading to novel and patentable compounds. niper.gov.in

Potential Interactions with Biomolecular Targets

The biological effects of 1-(6-Chloropyridin-3-yl)butan-1-one and its derivatives are mediated through their interactions with various biomolecular targets, such as enzymes and receptors.

Pyridine-containing compounds have been shown to modulate the activity of various enzymes. mdpi.com For instance, derivatives of 6-chloropyridine have been investigated as potential enzyme inhibitors. mdpi.com

An example of enzyme modulation involving a related compound is the activity of 6-hydroxypseudooxynicotine (B1220760) dehydrogenase. This enzyme catalyzes the conversion of 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one to 1-(2,6-dihydroxypyridin-3-yl)-4-(methylamino)butan-1-one. qmul.ac.uk This reaction is part of the nicotine (B1678760) degradation pathway in the soil bacterium Arthrobacter nicotinovorans. qmul.ac.uk Another related enzyme, (R)-6-hydroxynicotine oxidase, is also involved in nicotine degradation and produces 1-(6-hydroxypyridin-3-yl)-4-(methylamino)butan-1-one as a product. qmul.ac.uk

The 6-chloropyridine moiety is a component of ligands that can bind to various receptors. For example, derivatives of 3,6-diazabicyclo[3.2.0]heptane containing a chloropyridinyl group have been synthesized as potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors. unife.it The rigid structure of these ligands helps in reducing conformational complexity and can enhance subtype affinity. unife.it

Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been extensively detailed in publicly available research. However, based on its structural characteristics, a likely mechanism of action can be inferred from the well-documented activity of structurally related compounds, particularly those belonging to the neonicotinoid class of insecticides.

The key structural feature of this compound is the 6-chloro-3-pyridinyl moiety. This chemical group is a critical component in many potent and selective nicotinic agonists, including the major insecticide imidacloprid (B1192907) and the nicotinic analgesic epibatidine. nih.gov The presence of this moiety is strongly associated with high-affinity binding to nicotinic acetylcholine receptors (nAChRs). nih.gov

Neonicotinoids function as agonists at the postsynaptic nAChRs in the insect central nervous system. By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase, neonicotinoids are not readily metabolized and lead to a persistent activation of the nAChRs. This results in the continuous firing of nerve impulses, leading to hyperexcitation, paralysis, and ultimately the death of the insect.

Research on analogues of imidacloprid has demonstrated that minor structural modifications to the molecule can lead to differential selectivity for various mammalian nAChR subtypes. nih.gov For instance, the N-desnitro metabolite of imidacloprid, 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine, exhibits a high affinity for the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor, with a reported IC50 value of 6.0 nM. nih.gov This indicates that compounds containing the 6-chloro-3-pyridinyl group can be highly potent ligands for specific nAChR subtypes. nih.gov

Given that this compound shares the essential 6-chloro-3-pyridinyl pharmacophore, it is highly probable that its mode of action also involves interaction with nAChRs. The butan-1-one side chain would influence the compound's binding affinity and selectivity for different nAChR subtypes compared to other neonicotinoids.

The table below summarizes the inhibitory concentrations (IC50) of related compounds at the rat recombinant α4β2 nAChR, illustrating the potency associated with the 6-chloro-3-pyridinyl structure.

| Compound | IC50 (nM) at rat recombinant α4β2 nAChR |

| (-)-Nicotine | 3.8 |

| 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine (N-desnitro metabolite of imidacloprid) | 6.0 |

| Imidacloprid | 155 |

It is important to note that while the interaction with nAChRs is the most probable mechanism of action for this compound, further empirical studies are required to confirm this hypothesis and to fully elucidate its specific molecular targets and the full spectrum of its biological activity.

Applications in Agrochemical Research

Role as an Agrochemical Intermediate

The primary application of 1-(6-Chloropyridin-3-yl)butan-1-one and structurally related compounds in agrochemical research is as a versatile intermediate for the synthesis of more complex, biologically active molecules. The 6-chloropyridinyl group is a fundamental building block for the class of neonicotinoid insecticides. These systemic insecticides are widely used due to their high efficacy against a broad spectrum of sucking insects. wikipedia.orgoup.com

The synthesis of these advanced pesticides often involves the reaction of a precursor molecule containing the 6-chloropyridin-3-yl core, such as 2-chloro-5-(chloromethyl)pyridine, with other heterocyclic structures. researchgate.net For instance, research has shown the synthesis of novel insecticidal and fungicidal compounds through the reaction of 2-chloro-5-(chloromethyl)pyridine with 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net This highlights the role of the chloropyridinyl scaffold as a foundational element upon which diverse functionalities can be built to create targeted agrochemical agents.

Development of Pesticidal Compounds

The 6-chloropyridin-3-yl structure is integral to a range of commercial and experimental pesticides. Its derivatives have demonstrated significant efficacy in controlling various agricultural pests.

The most prominent application of this chemical family is in the development of neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to nerve overstimulation, paralysis, and death.

Key insecticidal derivatives include:

Acetamiprid : A broad-spectrum insecticide used to control sucking insects like aphids on a variety of crops, including leafy vegetables, fruits, and cotton. wikipedia.org

Imidacloprid (B1192907) : One of the most widely used insecticides globally, effective against soil insects, termites, and various sucking pests. moraybeedinosaurs.co.ukrsc.org

Thiacloprid : A neonicotinoid known for its efficacy against pests such as aphids and whiteflies. nih.gov

Nitenpyram : Another neonicotinoid derivative used to control insect pests on agricultural crops and for flea control on domestic animals. nih.gov

Research continues to explore novel insecticides based on this scaffold. For example, piperazine derivatives incorporating the 6-chloropyridin-3-ylmethyl group have been investigated as potential neonicotinoid insecticides.

While the insecticidal applications are more widespread, research has also explored the fungicidal potential of compounds derived from the 6-chloropyridinyl moiety. Preliminary bioassays of compounds synthesized by reacting 2-chloro-5-(chloromethyl)pyridine with dihydropyrimidinones have demonstrated moderate fungicidal activities. researchgate.net This suggests that the core structure can be adapted to target different types of agricultural pests beyond insects.

Structure-Activity Relationships for Agrochemical Efficacy

The efficacy of agrochemicals derived from the this compound scaffold is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Research into novel sulfonamide derivatives has shown that the type of substituent on the benzene ring significantly influences insecticidal activity. Compounds with electron-withdrawing groups (e.g., -NO2) or halogen atoms (e.g., -Cl, -Br) exhibit greater insecticidal efficacy than those with electron-donating groups (e.g., -CH3). mdpi.com

Stereochemistry also plays a critical role. In a study of an asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, the (S)-enantiomer was found to be significantly more potent in blocking nerve impulses in cockroaches than the (R)-enantiomer. nih.gov The neuroblocking potency of the (S) isomer was 5.9 µM, whereas the (R) isomer's potency was much lower at 73 µM. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for effective interaction with the target receptor. nih.gov

| Derivative Class | Structural Modification | Effect on Activity |

|---|---|---|

| Sulfonamides | Addition of electron-withdrawing groups (e.g., -NO2, -Cl) | Increased insecticidal activity |

| Sulfonamides | Addition of electron-donating groups (e.g., -CH3) | Decreased insecticidal activity |

| Nitroiminoimidazolidines | (S)-enantiomer configuration | Significantly higher neuroblocking potency (5.9 µM) |

| Nitroiminoimidazolidines | (R)-enantiomer configuration | Lower neuroblocking potency (73 µM) |

| Anthranilic Diamides | Inclusion of a 1,3,4-oxadiazole ring | Higher potency against P. xylostella than 1,2,4-oxadiazole analogs |

Environmental Fate and Degradation Pathways of Agrochemical Derivatives

The environmental persistence and degradation of agrochemicals derived from the 6-chloropyridinyl scaffold are critical for assessing their ecological impact. The primary pathways for their breakdown in the environment are microbial degradation, photodegradation, and hydrolysis. frontiersin.orgoregonstate.edu

Microbial Degradation: This is a key process for the breakdown of neonicotinoid residues in soil and water. scienceopen.com For Acetamiprid, microbial pathways include N-demethylation and the oxidative cleavage of its cyanamine group. frontiersin.orgmdpi.com This process leads to the formation of several intermediate metabolites. frontiersin.org A common and significant metabolite for many chloropyridinyl neonicotinoids is 6-chloronicotinic acid (6-CNA), which can be further mineralized. nih.govresearchgate.netnih.gov The half-life of Acetamiprid in soil is relatively short, ranging from less than one day to 8.2 days. wikipedia.org In contrast, Imidacloprid can be more persistent in soil, with half-lives potentially reaching hundreds of days in the absence of light. oup.commoraybeedinosaurs.co.uk

Photodegradation: This is a major degradation pathway for these compounds in aquatic environments. nih.gov Imidacloprid, for example, degrades rapidly when exposed to light in water. researchgate.netacs.org Its photolytic half-life can be as short as 43-46 minutes in pure water. acs.orgnih.gov The primary photodegradation product of Imidacloprid is 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone. acs.orgnih.gov The degradation process generally follows first-order kinetics. researchgate.net

Hydrolysis: Compared to photodegradation, hydrolysis is generally a slower process for neonicotinoids. umn.edu These compounds are typically stable to hydrolysis in neutral and acidic conditions (pH 5-7). moraybeedinosaurs.co.ukrsc.org However, degradation is accelerated under alkaline conditions. moraybeedinosaurs.co.ukumn.edu The hydrolysis half-life of Imidacloprid at pH 7 is over 30 days, indicating its relative stability in neutral water. moraybeedinosaurs.co.uk

| Derivative | Degradation Pathway | Key Metabolites / Products | Reported Half-Life / Rate |

|---|---|---|---|

| Acetamiprid | Microbial | N-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide, 6-chloronicotinic acid | <1 to 8.2 days (aerobic soil metabolism) |

| Imidacloprid | Photodegradation (Aqueous) | 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone | ~43-46 minutes (in pure water) |

| Imidacloprid | Hydrolysis | Imidacloprid-urea | >30 days (at pH 7, 25°C) |

| Imidacloprid | Microbial | 6-chloronicotinic acid | Up to 997 days (lab study, no light) |

Applications in Pharmaceutical Research

Role as a Pharmaceutical Intermediate

1-(6-Chloropyridin-3-yl)butan-1-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step syntheses, intermediates are the molecular building blocks that are sequentially modified to create the final active pharmaceutical ingredient (API). The presence of both a reactive ketone group and a halogenated pyridine (B92270) ring in this compound allows for a wide range of chemical transformations, making it a versatile precursor for medicinal chemists.

The chloropyridine moiety, in particular, is a common feature in many biologically active compounds, and its introduction early in a synthetic sequence via an intermediate like this compound can be an efficient strategy. The chlorine atom can be substituted with other functional groups through various cross-coupling reactions, enabling the exploration of a diverse chemical space and the fine-tuning of a molecule's pharmacological properties.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of this compound as a precursor is exemplified in the synthesis of specific APIs. While the direct one-step conversion of this starting material to a final drug is uncommon, its core structure is incorporated into more complex molecules that have demonstrated significant therapeutic potential.

One prominent example is in the development of mTOR inhibitors. Torin2, a potent and selective mTOR inhibitor, features a 6-aminopyridin-3-yl group, which can be envisioned as being derived from a 6-chloropyridin-3-yl precursor. nih.govmit.edunih.govdocumentsdelivered.com The synthesis of such complex molecules often involves the initial construction of a core scaffold containing the chloropyridine unit, which is later modified to introduce the desired functionalities and achieve the target API. nih.govmit.edunih.govdocumentsdelivered.com

Another significant application is in the synthesis of neuronal nicotinic acetylcholine (B1216132) α4β2 receptor antagonists. The clinical candidate SUVN-911 (Ropanicant) contains a 3-(6-chloropyridine-3-yloxymethyl) moiety. researchgate.netnih.govnih.gov The synthesis of SUVN-911 involves the coupling of a 6-chloropyridin-3-ol derivative with a bicyclic amine component. researchgate.netnih.govnih.gov The starting material for the chloropyridinol portion can be prepared from precursors related to this compound, highlighting the importance of this chemical family in accessing such APIs.

Exploration in Drug Discovery and Development

The this compound scaffold has been a focal point in drug discovery efforts, particularly in the search for new treatments for cancer and neurological disorders. Medicinal chemistry campaigns often utilize this core structure as a template, systematically modifying its different components to understand structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Table 1: Research Findings on Pharmaceutical Derivatives

| Compound/Class | Therapeutic Target | Key Research Findings |

| Torin2 | mTOR (mammalian Target of Rapamycin) | A potent and selective mTOR inhibitor with an EC50 of 0.25 nM for inhibiting cellular mTOR activity. It demonstrated 800-fold selectivity over PI3K and has significantly improved bioavailability and metabolic stability compared to earlier inhibitors. nih.govmit.edunih.govdocumentsdelivered.com |

| SUVN-911 (Ropanicant) | Neuronal Nicotinic Acetylcholine α4β2 Receptor | A potent and selective antagonist with a Ki value of 1.5 nM for the α4β2 receptor. It is orally bioavailable, shows good brain penetration, and has demonstrated antidepressant-like activity in preclinical models. researchgate.netnih.govnih.gov |

The development of Torin2 showcases a classic example of lead optimization. nih.govmit.edunih.govdocumentsdelivered.com Starting from an initial hit compound, researchers systematically modified the molecule, including the portion derived from the chloropyridine precursor, to enhance its pharmacological profile. This led to the discovery of Torin2, a compound with superior potency and drug-like properties. nih.govmit.edunih.govdocumentsdelivered.com

Similarly, the discovery of SUVN-911 involved extensive exploration of a series of compounds based on a 6-chloropyridinyl ether scaffold. researchgate.netnih.govnih.gov These studies demonstrated that the presence and position of the chlorine atom on the pyridine ring were critical for achieving high affinity and selectivity for the α4β2 nicotinic receptor. The butanone chain of the parent compound, this compound, can be chemically modified to introduce a variety of functional groups, allowing for the exploration of different binding interactions with the target protein.

Metabolic Pathways and Metabolite Identification of Pharmaceutical Derivatives

Understanding the metabolic fate of a drug candidate is a critical aspect of its development. While specific metabolic data for pharmaceuticals directly derived from this compound is not extensively published, insights can be drawn from studies on other compounds containing the 6-chloropyridinyl moiety, such as certain neonicotinoid insecticides. nih.gov

The metabolism of such compounds in biological systems often involves several key pathways: nih.govpharmacylibrary.comyoutube.com

Oxidation: The pyridine ring and the alkyl side chain are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated metabolites.

Dechlorination: The chlorine atom can be removed and replaced with a hydroxyl group, a reaction that can significantly alter the biological activity and clearance of the compound.

Conjugation: The metabolites formed through oxidation can undergo further conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about the connectivity of atoms and the types of chemical bonds present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Data for the analogue, 1-(pyridin-3-yl)ethan-1-one, is presented here for illustrative purposes.

| ¹H NMR Data (Illustrative for a Pyridinyl Ketone Moiety) | |

| Chemical Shift (ppm) | Multiplicity |

| 8.98 | s |

| 8.65 | d |

| 8.10 | d |

| 7.32 | dd |

| 2.54 | s |

This table is based on data for a related compound and serves as an example.

| ¹³C NMR Data (Illustrative for a Pyridinyl Ketone Moiety) |

| Chemical Shift (ppm) |

| 196.8 |

| 153.5 |

| 149.7 |

| 135.8 |

| 131.9 |

| 123.6 |

| 26.7 |

This table is based on data for a related compound and serves as an example.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. For 1-(6-chloropyridin-3-yl)butan-1-one, the molecular ion peak would confirm its molecular weight.

Illustrative fragmentation data for a related compound, 2-Acetyl-6-methylpyridine, is presented below. nist.gov

| Mass Spectrometry Data (Illustrative) | |

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| 135 | 40 |

| 120 | 100 |

| 93 | 35 |

| 65 | 15 |

This table is based on data for a related compound and serves as an example of a fragmentation pattern. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-Cl bond, and the aromatic pyridine (B92270) ring.

Illustrative IR data for a related compound, 1-(3-nitrophenyl)ethanone, highlights the characteristic ketone peak. nist.gov

| Infrared (IR) Spectroscopy Data (Illustrative) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | C=O (Ketone) |

| ~1600, ~1450 | C=C (Aromatic ring) |

| ~750 | C-Cl |

This table provides expected absorption regions for the functional groups present in the target molecule, with a specific value for the ketone group from an analogous compound. nist.gov

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities. These methods are also widely used for the precise quantification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide the retention time for the compound, indicating its purity, while the mass spectrometer would confirm its identity. A typical GC method would involve a capillary column (e.g., DB-5ms) and a temperature program to ensure the efficient separation of components.

Electrochemical Characterization

The electrochemical reduction of pyridyl aryl ketones has been a subject of interest. researchgate.net The reduction process often involves the carbonyl group and can be influenced by the nature of the substituents on the pyridine ring. For instance, the electrochemical reduction of 2-acetylpyridine (B122185) semicarbazone has been studied at a glassy carbon electrode. sphinxsai.com This study revealed a single irreversible reduction wave, indicating that the electrode process is diffusion-controlled. sphinxsai.com The effect of pH and scan rate on the reduction peak potential and current can provide information about the reaction mechanism, including the number of electrons and protons involved in the process.

The electrochemical hydrogenation of the carbonyl group in compounds like 4-acetylpyridine (B144475) has been studied at platinum single-crystal electrodes. acs.org These studies show that the adsorption geometry of the molecule on the electrode surface, which is influenced by the pyridine ring, plays a crucial role in the electrochemical reduction of the carbonyl group. acs.org

Kinetic parameters for the electrochemical reduction of a related compound, 2-acetylpyridine semicarbazone, have been calculated from cyclic voltammetric measurements and are presented in the table below. sphinxsai.com These parameters provide a quantitative measure of the electron transfer process.

Table 2: Kinetic Parameters for the Electrochemical Reduction of a Structurally Related Compound (2-Acetylpyridine Semicarbazone) at a Glassy Carbon Electrode

| pH | Transfer coefficient (αn) | Diffusion coefficient (D₀¹/²) (cm²/s) | Heterogeneous rate constant (k⁰f,h) (cm/s) |

|---|---|---|---|

| 5.0 | 1.34 | 2.56 x 10⁻⁵ | 1.65 x 10⁻⁹ |

| 7.0 | 1.39 | 2.31 x 10⁻⁵ | 4.32 x 10⁻¹¹ |

| 9.0 | 1.46 | 2.15 x 10⁻⁵ | 8.16 x 10⁻¹³ |

Data from a study on 2-acetylpyridine semicarbazone, a compound structurally related to this compound. sphinxsai.com The transfer coefficient (αn) provides information about the symmetry of the energy barrier for the electrode reaction. The diffusion coefficient (D₀¹/²) is a measure of the rate at which the analyte moves through the solution to the electrode surface. The heterogeneous rate constant (k⁰f,h) quantifies the kinetics of the electron transfer at the electrode surface.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Pyridyl Ketones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For pyridyl ketones like 1-(6-chloropyridin-3-yl)butan-1-one, research is shifting away from traditional syntheses, which can involve hazardous reagents and produce significant waste, towards greener alternatives.

Several innovative strategies are emerging for the sustainable synthesis of the core pyridine (B92270) structure. These "green chemistry" approaches focus on efficiency, safety, and minimizing environmental impact. organic-chemistry.orginnoget.com One promising avenue is the use of iron-catalyzed cyclization reactions, which can produce substituted pyridines with high functional group tolerance and without the need for additives. rsc.org Another approach involves microwave-assisted synthesis, a green chemistry tool that often leads to excellent yields, pure products, and significantly shorter reaction times compared to conventional heating methods. nih.gov The Kröhnke pyridine synthesis is noted for its high atom economy and the use of readily available starting materials, with water and pyridine as byproducts, simplifying purification. wikipedia.org

Researchers are also exploring the use of renewable feedstocks. Methodologies have been developed to produce pyridines from biomass-derived materials such as aldehydes and ketones, which react with ammonia (B1221849) and undergo aromatization. acsgcipr.org While direct synthesis from biomass can result in complex mixtures, strategies using biocatalysis and metabolic engineering in microorganisms show promise for producing specific pyridine compounds. acsgcipr.org The use of eco-friendly catalysts and solvents is another key area. For instance, reactions have been developed that proceed in water, a green solvent, without the need for metal catalysts. organic-chemistry.org Solar energy has also been harnessed to induce Friedel-Crafts acylations for creating diaryl ketones, offering a green alternative to methods that use hazardous Lewis acids. researchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Pyridine and Ketone Moieties

| Method | Key Features | Advantages | Relevant Research Focus |

|---|---|---|---|

| Iron-Catalyzed Cyclization | Uses FeCl₃ catalyst for cyclization of ketoxime acetates and aldehydes. rsc.org | High functional group tolerance, high yields, no additives required. rsc.org | Green synthesis of substituted pyridines. rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times (2-7 mins), excellent yields (82-94%), pure products. nih.gov | One-pot, multi-component reactions for novel pyridines. nih.gov |

| Biomass Conversion | Utilizes aldehydes/ketones from biomass or pyrolysis with ammonia. acsgcipr.org | Use of renewable feedstocks. acsgcipr.org | Production of pyridines from C5 and C6 sugars and lignin. acsgcipr.org |

| Ultrasound-Assisted C-H Functionalization | Employs a KI/tert-butyl hydroperoxide system in water. organic-chemistry.org | Metal-free, occurs in a green solvent (water), mild conditions. organic-chemistry.org | Synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.org |

| Solar Photoacylation | Solar energy-induced Friedel-Crafts acylation of quinones with aldehydes. researchgate.net | Eco-friendly, avoids hazardous Lewis acids, good atom economy. researchgate.net | Synthesis of oxygen-substituted diaryl ketones. researchgate.net |

Application in Materials Science

The unique structure of pyridyl ketones, which combines a Lewis basic nitrogen atom and a carbonyl group, makes them valuable building blocks in materials science. wikipedia.org The incorporation of the this compound moiety into larger molecular structures could lead to materials with tailored thermal, mechanical, and chemical properties.

One significant area of application is in the development of high-performance polymers. Aromatic ketone polymers, such as polyaryletherketones (PAEKs) and polyetheretherketone (PEEK), are known for their exceptional thermal stability, chemical resistance, and mechanical strength, which allows them to replace metals in demanding environments like the aerospace, automotive, and medical industries. americhem.comwikipedia.org The rigid backbone of these polymers imparts very high glass transition and melting temperatures. wikipedia.org Introducing pyridyl units like this compound into such polymer chains could further modify these properties, potentially enhancing characteristics like adhesion, conductivity, or flame retardancy.

Furthermore, pyridyl ketones are excellent ligands for coordinating with metal ions. acs.org Di(2-pyridyl) ketone (dpk) is a widely studied ligand that can bond with metals in various coordination modes. acs.org This chelating ability can be harnessed to create coordination polymers and metal-organic frameworks (MOFs). Such materials have applications in catalysis, gas storage, and sensing. The specific substitutions on the pyridine ring and the nature of the ketone group in a molecule like this compound would influence the resulting complex's geometry and electronic properties, allowing for the fine-tuning of the material's function. For example, hydrazone derivatives based on di-2-pyridyl ketone can sequester metal ions and have shown excellent optical-sensitivity to various substrates. researchgate.net

Table 2: Potential Applications of Pyridyl Ketone-Based Materials

| Material Type | Potential Properties | Emerging Applications |

|---|---|---|

| High-Performance Polymers (e.g., PAEKs) | Outstanding thermal stability, high wear resistance, chemical resistance. americhem.comwikipedia.org | Replacement for metal parts in aerospace, automotive, and medical technology (e.g., surgical instruments). wikipedia.org |

| Coordination Polymers/MOFs | Tunable porosity, catalytic activity, optical-sensitivity. researchgate.net | Chemical sensors, gas storage and separation, homogenous catalysis. researchgate.net |

| Functional Coatings | High resistance to extreme temperatures (above 200°C). wikipedia.org | Protective coatings for machinery, electronics, and industrial components. wikipedia.org |

Advanced Drug Delivery Systems Incorporating Pyridyl Ketone Moieties

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeting. The structural features of pyridyl ketones present opportunities for their integration into such systems. While research on this compound itself in this context is nascent, the broader class of pyridyl ketones and pyridine-containing molecules offers a framework for future exploration.

One strategy involves using the pyridine moiety as part of a chemical delivery system (CDS). nih.gov A well-established example is the dihydropyridine (B1217469) ↔ quaternary pyridinium (B92312) salt redox system, which is analogous to the NADH ↔ NAD⁺ coenzyme system in the body. nih.gov By linking a drug to a pyridine-based carrier, it's possible to create a lipophilic prodrug that can cross biological membranes, such as the blood-brain barrier. Once in the target tissue, the carrier can be oxidized to a charged pyridinium salt, trapping the drug-carrier conjugate inside the cells for sustained release. nih.gov

Pyridyl ketone moieties can also be incorporated into more complex delivery vehicles like nanoparticles and hydrogels. nih.govastrazeneca.com For instance, the ketone group offers a reactive handle for covalent attachment to polymer backbones or nanoparticle surfaces through chemistries like hydrazone or oxime bond formation. These linkages can be designed to be cleavable under specific physiological conditions (e.g., the lower pH of tumor microenvironments or the presence of certain enzymes), allowing for controlled and targeted drug release. The versatility of peptidyl delivery systems (PDSs), which can be loaded with multiple drugs, demonstrates how specific chemical linkers can enable pH and metabolically dependent sequential release. nih.gov The development of lipid nanoparticles (LNPs) for delivering nucleic acids and other therapeutics to intracellular targets is a rapidly advancing field where custom chemical moieties could play a role in targeting and release. astrazeneca.com

Table 3: Concepts for Drug Delivery Systems with Pyridyl Ketone Moieties

| Delivery System Type | Incorporation Strategy | Potential Advantage |

|---|---|---|

| Chemical Delivery System (CDS) | Linking the drug to a dihydropyridine carrier via the ketone or other functional groups. nih.gov | Enhanced brain delivery and sustained release through redox trapping mechanism. nih.gov |

| Polymeric Nanoparticles | Covalent attachment of the pyridyl ketone-containing drug to a polymer backbone via a biodegradable linker. nih.gov | Improved pharmacokinetic profile, protection from degradation, and targeted release. nih.gov |

| Lipid Nanoparticles (LNPs) | Incorporation as a functional lipid component to aid in cell targeting or endosomal escape. astrazeneca.com | Targeted intracellular delivery of various therapeutic modalities. astrazeneca.com |

| Peptidyl Delivery Systems (PDSs) | Use as a component of a compact carrier for attaching multiple agents via cleavable links. nih.gov | Potential for sequential and controlled release of multiple drugs for combination therapies. nih.gov |

常见问题

Basic Research Questions

Q. How can the molecular structure of 1-(6-Chloropyridin-3-yl)butan-1-one be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELXL for refinement and validate the structure using tools like PLATON to check for disorders, twinning, or solvent effects . For non-crystalline samples, employ NMR (¹H/¹³C) and IR spectroscopy to infer bond connectivity and functional groups. Assign NMR peaks by comparing shifts to analogous pyridine derivatives (e.g., 1-(2-pyridinyl)butan-1-one ).

Q. What synthetic routes are available for preparing this compound?

- Methodology : A Friedel-Crafts acylation of 6-chloropyridine with butyryl chloride in the presence of a Lewis acid (e.g., AlCl₃) is a plausible route. Alternatively, catalytic methods like dynamic kinetic resolution (DKR) using lipases or transition-metal catalysts can achieve stereoselective synthesis of derivatives . Monitor reaction progress via TLC or GC-MS, and purify using column chromatography with a hexane/ethyl acetate gradient.

Q. How can the purity of this compound be validated in a research setting?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) to confirm molecular mass and purity. Differential scanning calorimetry (DSC) or melting point analysis can further assess crystallinity. Cross-reference spectral data (NMR, IR) with literature values for structurally similar compounds (e.g., pyridinyl ketones ).

Advanced Research Questions

Q. What enzymatic pathways interact with this compound or its derivatives?

- Methodology : Study its role as a substrate or inhibitor in nicotine degradation pathways. For example, 6-hydroxypseudooxynicotine dehydrogenase (EC 1.5.99.14) hydroxylates analogous pyridinyl ketones . Use recombinant enzyme assays with UV-Vis spectroscopy to monitor NADH/NAD+ redox changes. Confirm metabolite identities via LC-MS/MS, referencing metabolites like N-((6-chloropyridin-3-yl)methyl)formamide .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to model reaction intermediates and transition states. Focus on electrophilic sites (e.g., the carbonyl group or chloropyridinyl ring) for nucleophilic attack. Compare results with experimental kinetic data from catalytic hydrogenation or oxidation trials. Software like Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals .

Q. What advanced spectroscopic techniques resolve contradictions in structural or mechanistic studies?

- Methodology : For ambiguous NMR assignments, use 2D techniques (COSY, HSQC, HMBC) to correlate proton and carbon signals. For detecting transient intermediates in reactions, employ time-resolved FTIR or stopped-flow UV spectroscopy. In crystallography, utilize SHELXD for phase refinement in cases of weak diffraction .

Synthetic and Analytical Challenges